1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride
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Overview
Description
1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C10H15ClFNO It is characterized by the presence of an amino group, a fluorophenyl group, and a methylpropanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroacetophenone and methylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, electrophiles, and suitable solvents such as ethanol or methanol.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- 1-amino-1-(4-chlorophenyl)-2-methylpropan-2-ol hydrochloride
- 1-amino-1-(4-bromophenyl)-2-methylpropan-2-ol hydrochloride
- 1-amino-1-(4-methylphenyl)-2-methylpropan-2-ol hydrochloride
Uniqueness: 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2768327-03-1 |
---|---|
Molecular Formula |
C10H15ClFNO |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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